![molecular formula C22H24N4O6S B2501729 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868677-21-8](/img/structure/B2501729.png)
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis of a series of benzamide and benzene sulfonamide derivatives with antitubercular activity . The second paper focuses on a benzamide derivative with an acetoxy group, analyzing its molecular structure and antioxidant activity . These studies provide insights into the synthesis and properties of benzamide derivatives, which could be relevant to the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with various reagents such as hydroxylamine hydrochloride, formaldehyde, and sulphanilamide . The process often requires catalysts like sodium hydroxide or potassium hydroxide and involves multiple steps, including the formation of intermediates like isoxazoline. The final products are then characterized using techniques such as IR spectroscopy, 1H NMR, and elemental analysis to confirm their structures .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations . X-ray diffraction provides information on the crystal system and lattice constants, while DFT calculations can predict geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies. These analyses help in understanding the three-dimensional arrangement of atoms within the molecule and its electronic structure .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed by investigating the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans. These theoretical calculations can predict how the molecule might interact with other chemical species and its potential chemical reactivity. For example, the antioxidant properties of a benzamide derivative were determined using the DPPH free radical scavenging test, which is a measure of the compound's ability to donate electrons and neutralize free radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their thermodynamic properties, can also be calculated using DFT. These properties include the enthalpy, entropy, and Gibbs free energy of the molecule, which are important for understanding its stability and reactivity under different conditions. The MEP and PES analyses contribute to the understanding of the molecule's chemical reactivity and potential interactions with biological targets, such as the Mycobacterium tuberculosis bacteria in the case of antitubercular activity .
Scientific Research Applications
Antidiabetic Properties
Research has indicated that 1,3,4-oxadiazole derivatives exhibit significant in vitro antidiabetic activity, as shown through α-amylase inhibition assays. This suggests a potential application in the development of antidiabetic medications or treatments (Lalpara et al., 2021).
Anticancer Evaluation
Several studies have synthesized and characterized 1,3,4-oxadiazole derivatives to evaluate their anticancer properties. For instance, compounds have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazoles have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid, suggesting their application in protecting industrial equipment and infrastructure. The effectiveness of these compounds as corrosion inhibitors makes them valuable for further exploration in materials science (Ammal et al., 2018).
Antibacterial Activity
Research on 1,3,4-oxadiazole derivatives has also shown promising antibacterial activity, indicating their potential use in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel compounds with effective mechanisms of action (Aghekyan et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-26(14-18-7-4-12-31-18)33(28,29)19-10-8-15(9-11-19)20(27)23-22-25-24-21(32-22)16-5-3-6-17(13-16)30-2/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTJZMYSPXMLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.